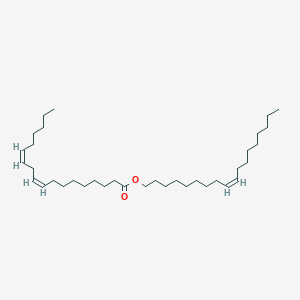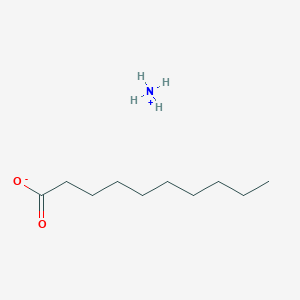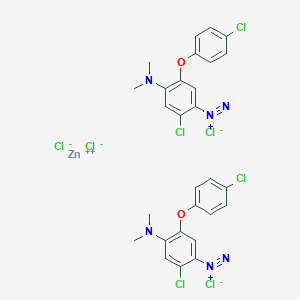
2-(2,3-ジヒドロ-1,4-ベンゾジオキシン-3-イル)アセトニトリル
概要
説明
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, also known as DBAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBAN is a heterocyclic compound that consists of a benzene ring fused with a dioxin ring and a nitrile group.
科学的研究の応用
医薬品研究
2,3-ジヒドロ-1,4-ベンゾジオキシンコアは、多くの生物学的に活性な化合物に見られる一般的なモチーフです。 これは、降圧特性を持つ治療薬の合成に使用されてきました . さらに、この化合物の誘導体は、神経系障害や統合失調症の治療における潜在的な可能性について研究されています .
酵素阻害研究
2,3-ジヒドロ-1,4-ベンゾジオキシン構造を含む化合物は、コリンエステラーゼやリポキシゲナーゼなどの酵素に対する阻害効果について研究されてきました . これらの酵素は、炎症プロセスにおける役割から、喘息や関節炎などの病気の治療法の開発において重要です .
材料科学
2,3-ジヒドロ-1,4-ベンゾジオキンの構造モチーフは、その熱的、誘電的、および非線形光学的特性について調査されています . これらの特性は、電子機器やフォトニクスで潜在的な用途を持つ新しい材料の開発に不可欠です。
有機合成
この化合物は、特に中環ヘテロ環の構築における有機合成のビルディングブロックとして役立ちます . その汎用性により、さまざまな変換が可能になり、さらなる化学的探求のための新しい足場につながる可能性があります。
分析化学
1,4-ベンゾジオキシン、2,3-ジヒドロの質量スペクトルは、分析化学者に貴重な情報を提供します。 これは、複雑な混合物中のこの化合物とその誘導体を識別および定量化するのに役立ち、品質管理と研究目的のために不可欠です .
糖尿病研究
研究者は、2,3-ジヒドロ-1,4-ベンゾジオキシン構造を持つ化合物を合成し、α-グルコシダーゼ酵素に対する活性を評価してきました . これらの研究は、2型糖尿病の新しい治療法の開発に重要です。
プロテオミクス
2,3-ジヒドロ-1,4-ベンゾジオキンの誘導体は、プロテオミクス研究でタンパク質相互作用と機能を研究するために使用されます。 これらの化合物は、プローブまたは阻害剤として作用し、プロテオームの複雑さについての洞察を提供します .
神経薬理学
この化合物の誘導体は、中枢神経系薬剤としての潜在的な用途のために合成されてきました。 それらは、さまざまな神経学的状態の治療に影響を与える可能性のあるアルファ1Aアドレノセプター部分アゴニストとしての活性を評価されてきました
Safety and Hazards
作用機序
Target of Action
Related compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
It’s plausible that it interacts with its targets (potentially cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may influence pathways related to nerve signal transmission and inflammation .
Pharmacokinetics
The compound’s molecular weight (1361479 g/mol) and structure suggest it may have favorable absorption and distribution characteristics .
Result of Action
If it does inhibit cholinestrases and lipoxygenase enzymes, it could potentially alter nerve signal transmission and inflammatory responses .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFEIJALHLRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18505-91-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18505-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

